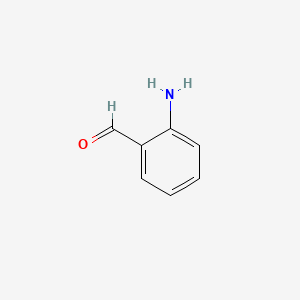
2-アミノベンズアルデヒド
概要
説明
2-Aminobenzaldehyde, also known as para-aminobenzaldehyde, is an organic compound used in a variety of applications. It is an aromatic aldehyde with a characteristic odor, and is primarily used in the synthesis of dyes, pigments, and pharmaceuticals. 2-Aminobenzaldehyde is also used as a reagent in organic synthesis and as a ligand in coordination chemistry. Additionally, the compound has been used in the study of biochemical and physiological effects, as well as in the development of new research applications. In
科学的研究の応用
ロジウム触媒アルキンヒドロアシル化
2-アミノベンズアルデヒドは、ロジウム触媒アルキンヒドロアシル化における汎用性の高い基質として使用されてきました {svg_1}. このプロセスには、新しいC–C結合の形成が含まれ、合成的に有用なカルボニル含有生成物を提供します {svg_2}. 反応条件は穏やかで、プロセスはエナンチオ選択性と位置選択性を制御します {svg_3}.
ジヒドロキノロン合成
2-アミノベンズアルデヒドのロジウム触媒アルキンヒドロアシル化は、ジヒドロキノロンの合成に適用されてきました {svg_4}. ジヒドロキノロンは、医薬品化学でさまざまな用途を持つ化合物のクラスです {svg_5}.
キノリン誘導体の調製
2-アミノベンズアルデヒドは、抗ウイルス特性を持つキノリン誘導体の調製に使用されます {svg_6}. キノリン誘導体は、その多様な生物活性のために、医薬品化学で広く使用されている化合物のクラスです {svg_7}.
エレクトロルミネッセンス材料の調製
2-アミノベンズアルデヒドは、OLED(有機発光ダイオード)用のエレクトロルミネッセンス材料の調製に使用されます {svg_8}. これらの材料は、エネルギー効率の高い照明およびディスプレイ技術の開発に不可欠です {svg_9}.
フリーランド型合成
2-アミノベンズアルデヒドは、フリーランド型合成に使用されます {svg_10}. これは、医薬品化学で重要な化合物であるキノリン誘導体の合成方法です {svg_11}.
2-トシルアミノフェニルシクロプロピルメタノールの調製
2-アミノベンズアルデヒドは、2-トシルアミノフェニルシクロプロピルメタノールの調製に使用されます {svg_12}. これらの化合物は、金触媒シクロプロピルカルビノール転位に使用されます {svg_13}.
アクリジンとアクリドンの合成
2-アミノベンズアルデヒドは、アクリジンとアクリドンの一般的な前駆体です {svg_14}. これらのヘテロ芳香族ユニットは、さまざまな生物学的特性を示す分子だけでなく、幅広い用途向けの有機材料においても重要な役割を果たしています {svg_15}.
トポイソメラーゼII阻害剤
2-アミノベンズアルデヒドから誘導された化合物、N-(2-(ジメチルアミノ)エチル)アクリジン-4-カルボキサミド(DACA)およびアムサクリン(m-AMSA)などは、トポイソメラーゼII阻害剤です {svg_16}. これらの阻害剤は、がん治療に使用されます {svg_17}.
作用機序
Target of Action
2-Aminobenzaldehyde, an organic compound with the formula C6H4(NH2)CHO , is primarily used in the preparation of other compounds, such as quinolines .
Mode of Action
The mode of action of 2-Aminobenzaldehyde is largely dependent on the specific chemical reaction in which it is involved. For instance, in the Friedländer synthesis, 2-Aminobenzaldehyde is used to prepare quinolines . In this process, it can form trimeric and tetrameric condensation products .
Biochemical Pathways
2-Aminobenzaldehyde is involved in the synthesis of quinolines via the Friedländer synthesis . Quinolines are heterocyclic compounds that are part of many bioactive molecules and pharmaceuticals .
Pharmacokinetics
It is known to be a low-melting yellow solid that is soluble in water , which can influence its distribution and reactivity in aqueous solutions.
Result of Action
The primary result of 2-Aminobenzaldehyde’s action is the formation of other compounds through various chemical reactions. For example, it can form quinolines through the Friedländer synthesis . These quinolines can then be used in the creation of a variety of bioactive compounds and pharmaceuticals .
Action Environment
The action of 2-Aminobenzaldehyde can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and reactivity in aqueous solutions . Additionally, like related aminoaldehydes, it is unstable with respect to self-condensation , which can influence its stability and reactivity under different conditions.
Safety and Hazards
2-Aminobenzaldehyde is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
将来の方向性
While specific future directions for 2-Aminobenzaldehyde are not mentioned in the search results, its use in the preparation of quinolines by the Friedländer synthesis and formation of trimeric and tetrameric condensation products suggest potential applications in the synthesis of complex organic compounds .
生化学分析
Biochemical Properties
2-Aminobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various heterocyclic compounds. It interacts with enzymes such as iron (II) sulfate during its preparation from 2-nitrobenzaldehyde . Additionally, 2-Aminobenzaldehyde can form trimeric and tetrameric condensation products that act as ligands in coordination chemistry . These interactions highlight its versatility in forming complex structures with other biomolecules.
Cellular Effects
2-Aminobenzaldehyde has been shown to influence cellular processes, particularly in fungal cells. It disrupts cellular antioxidation systems, leading to the inhibition of fungal growth . This disruption is achieved through the compound’s redox-active properties, which destabilize cellular redox homeostasis and antioxidation systems . The compound’s impact on cell signaling pathways and gene expression in fungal cells underscores its potential as an antifungal agent.
Molecular Mechanism
At the molecular level, 2-Aminobenzaldehyde exerts its effects through redox cycling, which disrupts cellular antioxidation components such as superoxide dismutases and glutathione reductase . This disruption leads to oxidative stress within the cell, inhibiting fungal growth. Additionally, 2-Aminobenzaldehyde can form Schiff bases with primary amines, further contributing to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminobenzaldehyde can change over time due to its instability and tendency to undergo self-condensation . This instability necessitates rapid isolation and handling to maintain its efficacy. Long-term studies have shown that the compound’s antifungal activity can persist, although its stability may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 2-Aminobenzaldehyde in animal models vary with dosage. At lower doses, the compound exhibits antifungal properties without significant toxicity . At higher doses, it can cause adverse effects such as oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Aminobenzaldehyde is involved in metabolic pathways that lead to the synthesis of quinolines and other heterocyclic compounds . It interacts with enzymes such as iron (II) sulfate during its preparation and can form various condensation products that participate in further biochemical reactions . These interactions underscore its role in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
Within cells, 2-Aminobenzaldehyde is transported and distributed through interactions with transporters and binding proteins . Its solubility in water facilitates its movement within cellular compartments, allowing it to reach its target sites effectively . The compound’s distribution is influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
2-Aminobenzaldehyde localizes to specific subcellular compartments, where it exerts its biochemical effects . Its targeting signals and post-translational modifications direct it to organelles such as the mitochondria and endoplasmic reticulum . These localizations are crucial for its activity and function within the cell.
特性
IUPAC Name |
2-aminobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7-4-2-1-3-6(7)5-9/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWFZIRWWNPPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060183 | |
| Record name | 2-Aminobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
529-23-7 | |
| Record name | 2-Aminobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTHRANILALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG769PG2AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-aminobenzaldehyde?
A1: The molecular formula of 2-aminobenzaldehyde is C7H7NO, and its molecular weight is 121.14 g/mol.
Q2: What are the characteristic spectroscopic features of 2-aminobenzaldehyde?
A2: 2-Aminobenzaldehyde displays distinct peaks in various spectroscopic techniques:
- Ultraviolet (UV) Spectroscopy: Exhibits characteristic absorption bands, particularly those associated with its conjugated aromatic system and the influence of the amino substituent. []
- Infrared (IR) Spectroscopy: Shows characteristic peaks corresponding to N–H stretching, C=O stretching, and aromatic C–H stretching vibrations. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (1H) and carbon (13C) NMR spectra reveal distinct signals that allow for the identification and assignment of all hydrogen and carbon atoms within the molecule. []
Q3: How stable is 2-aminobenzaldehyde under different storage conditions?
A3: 2-Aminobenzaldehyde exhibits variable stability depending on storage conditions:
- Storage: While it can be stored for some time, it tends to undergo self-condensation reactions, especially under acidic conditions, leading to the formation of anhydro-polymers. []
- Acidic Conditions: In dilute acid, it readily forms an anhydro-trimer. [] In concentrated acid, it converts into a red anhydro-tetramer hydrochloride salt. []
- Basic Conditions: Basification of the red anhydro-tetramer hydrochloride results in a pale yellow anhydro-tetramer. []
Q4: What kind of polymers can be formed from 2-aminobenzaldehyde?
A4: 2-Aminobenzaldehyde readily undergoes polymerization, forming various anhydro-polymers:
- Anhydro-Trimer: Formed in dilute acid, its structure is 2,4:2′,N-(o-aminobenzo)-1,3:α,2″-(α-hydroxytolueno)-1,2,3,4-tetrahydroquinazoline. []
- Red Anhydro-Tetramer Hydrochloride: Formed in concentrated acid, its structure is 1′,2′,3′,4′-tetrahydro-4′-hydroxyquinazolino[2′,3′-I]-1,12-dihydrotribenzo[b,f,j]-1,5,9-triazacycloduodecahexene dihydrochloride. []
- Pale Yellow Anhydro-Tetramer: Formed by basifying the red anhydro-tetramer hydrochloride; its structure is 2,4:2′, N-(o-aminobenzo)-1,3:α,2″-[α-(o-formylanilino)tolueno]-1,2,3,4-tetrahydroquinazoline. []
Q5: Can you elaborate on the equilibrium between 2-aminobenzaldehyde and its polymers?
A5: The formation of anhydro-polymers from 2-aminobenzaldehyde is reversible. The equilibrium between the monomer and the polymers is influenced by factors like pH, concentration, and temperature. []
Q6: What are the common synthetic applications of 2-aminobenzaldehyde in organic chemistry?
A6: 2-Aminobenzaldehyde serves as a versatile building block in organic synthesis:
- Friedländer Synthesis: Reacts with ketones or aldehydes possessing an α-methylene group to form quinolines, an important class of heterocyclic compounds with diverse applications. [, ]
- Synthesis of Heterocycles: Used in the preparation of various other heterocycles, including quinazolines, benzothiazoles, indoles, and more. [, , , ]
- Ligand in Metal Complexes: Acts as a ligand in the formation of metal complexes, which can have applications in catalysis and materials science. [, ]
Q7: How can quinolines be synthesized from 2-aminobenzaldehyde?
A7: Quinoline synthesis from 2-aminobenzaldehyde commonly employs these approaches:
- Friedländer Synthesis: Involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde containing an α-methylene group in the presence of an acid or base catalyst. [, ]
- Metal-Catalyzed Dehydrogenative N-Heterocyclization: 2-Aminobenzaldehyde, generated in situ from 2-aminobenzyl alcohol, reacts with ketones or aldehydes in the presence of a metal catalyst to afford quinolines. []
Q8: How does the choice of catalyst affect the reaction outcome when using 2-aminobenzaldehyde as a starting material?
A8: The choice of catalyst significantly influences the reaction pathway and product selectivity:
- Rhodium(III) Catalysts: Facilitate C–H activation and enable reactions such as coupling with oxygenated allylic olefins, hydroacylation with olefins, and amidation with dioxazolones. [, , ]
- Scandium Pentafluorobenzoate: Catalyzes the cascade reaction of 2-aminobenzaldehydes with primary amines, leading to ring-fused aminals. []
- Gold(I) Catalysts: Enable an unprecedented rearrangement reaction with propargyl amines, providing direct access to 3-aminoquinolines. []
- Yb(OTf)3: Mediates the annulation of cyclopropane-1,1-dicarbonitriles with 2-aminobenzaldehydes, yielding polysubstituted quinolines. []
- Phosphine Catalysts: Enable the synthesis of 1,2-dihydroquinolines from 2-aminobenzaldehyde derivatives and dialkyl acetylenedicarboxylates. []
- Molecular Iodine: Catalyzes benzylic sp3 C–H bond amination for the synthesis of 2-arylquinazolines from 2-aminobenzaldehydes. []
Q9: How is computational chemistry being used to study 2-aminobenzaldehyde and its reactions?
A9: Computational chemistry provides valuable insights into:
- Reaction Mechanisms: Density Functional Theory (DFT) calculations help elucidate reaction mechanisms, like the cyclization of aminoalkynes derived from 2-aminobenzaldehyde and terminal alkynes. []
- Spectroscopic Properties: Theoretical methods like RI-MP2/RI-CC2 aid in understanding the photophysics of 2-aminobenzaldehyde, including its protonated and microhydrated states. []
Q10: Has the photostability of 2-aminobenzaldehyde and its metal complexes been investigated?
A10: Yes, studies have explored the photostability of 2-aminobenzaldehyde phenylhydrazone (2ABPH) and its Mn(II), Co(II), and Cu(II) complexes. []
Q11: Can 2-aminobenzaldehyde be degraded photocatalytically?
A11: Yes, TiO2 photocatalysis can degrade 2-aminobenzaldehyde, producing various aromatic products. This process likely involves electron transfer reactions and the formation of superoxide radicals. []
Q12: Are there any reported studies on the biocatalytic applications of 2-aminobenzaldehyde?
A12: Yes, research has shown that pepsin, an enzyme, can catalyze the cyclocondensation of aromatic amines and 2-aminobenzaldehyde to form tetrahydroquinazolines. This finding highlights the potential of biocatalysis as an alternative to traditional chemical synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


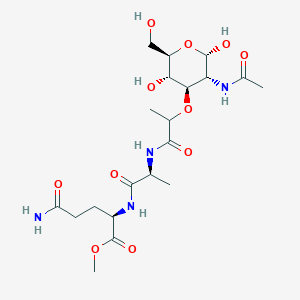
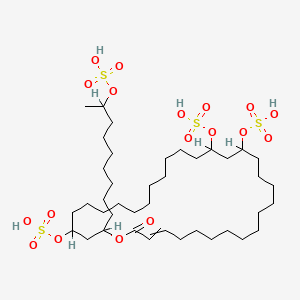
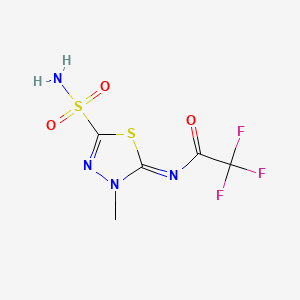
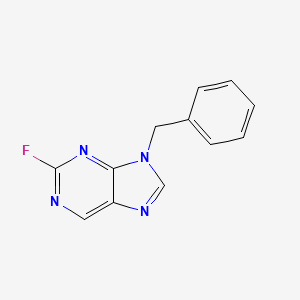
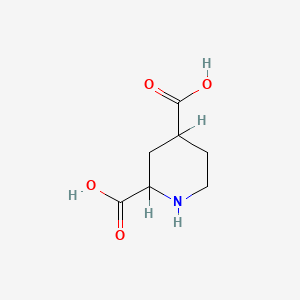


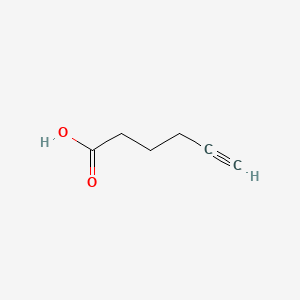
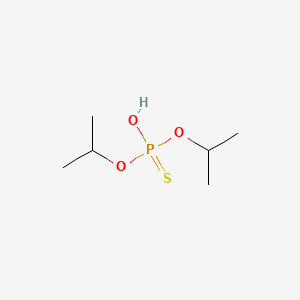
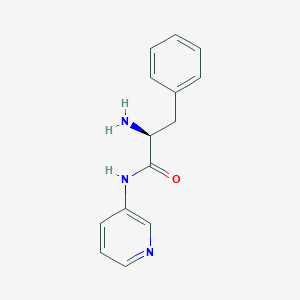
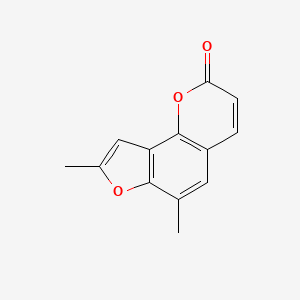
![N-[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]-6-(diethylamino)-1-benzofuran-2-carboxamide](/img/structure/B1207194.png)
